Product packaging for (s)-4-Methylcyclohex-2-enone(Cat. No.:)

(s)-4-Methylcyclohex-2-enone

Cat. No.: B14073854
M. Wt: 110.15 g/mol
InChI Key: RKSNPTXBQXBXDJ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Methylcyclohex-2-enone (CAS 101758-35-4) is a valuable chiral synthon of interest in advanced organic and medicinal chemistry research. This compound features an α,β-unsaturated ketone moiety, which makes it an electrophilic acceptor for nucleophilic attack and conjugate (Michael) additions . The (S)-enantiomer is particularly significant for developing stereoselective syntheses, serving as a precursor for catalytic asymmetric methods to produce complex chiral molecules . Its reactivity allows for various transformations, including hydrogenation and cycloadditions . Researchers utilize this and similar chiral cyclohexenones in the synthesis of biologically active compounds and as intermediates for pharmaceuticals . The compound has a molecular formula of C7H10O and a molecular weight of 110.15 g/mol . This product is intended For Research Use Only and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B14073854 (s)-4-Methylcyclohex-2-enone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

(4S)-4-methylcyclohex-2-en-1-one

InChI

InChI=1S/C7H10O/c1-6-2-4-7(8)5-3-6/h2,4,6H,3,5H2,1H3/t6-/m1/s1

InChI Key

RKSNPTXBQXBXDJ-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H]1CCC(=O)C=C1

Canonical SMILES

CC1CCC(=O)C=C1

Origin of Product

United States

Synthetic Methodologies for S 4 Methylcyclohex 2 Enone

Asymmetric Synthesis Approaches

Asymmetric approaches aim to produce the (S)-enantiomer preferentially over its (R)-counterpart. This is achieved by using chiral influences, such as auxiliaries, catalysts, or starting materials derived from nature's own chiral pool.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. google.com After the desired stereocenter is created, the auxiliary is removed.

A prominent example of this strategy involves the use of proline-derived auxiliaries, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP). While a direct synthesis of (S)-4-methylcyclohex-2-enone using this specific method is not prominently documented, the principle can be illustrated through the synthesis of its regioisomer, (R)-(+)-6-methylcyclohex-2-en-1-one. orgsyn.org This methodology involves the formation of a chiral hydrazone from a ketone precursor and the SAMP auxiliary. The steric hindrance provided by the auxiliary directs the alkylation to occur from a specific face of the enolate, establishing the new stereocenter with high control. Subsequent removal of the auxiliary, often by ozonolysis or acidic hydrolysis, yields the chiral ketone. orgsyn.orguwindsor.ca For the synthesis of this compound, this would involve the asymmetric methylation of a cyclohexenone-derived hydrazone.

Another relevant approach is the Nagao acetate (B1210297) aldol (B89426) reaction, which can employ chiral N-acylthiazolidinethiones. These auxiliaries effectively control the stereochemistry of aldol additions, producing β-hydroxy ketones that are key intermediates for cyclohexenone synthesis. wiley-vch.de

Asymmetric catalysis utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. uwindsor.ca This is often a more atom-economical approach than the use of stoichiometric chiral auxiliaries.

Organocatalysis employs small, metal-free organic molecules to catalyze asymmetric transformations. The asymmetric Robinson annulation is a powerful cascade reaction for constructing cyclohexenone rings. nih.gov Catalyzed by chiral amines, particularly L-proline and its derivatives, this reaction combines a Michael addition with an intramolecular aldol condensation. mdpi.comresearchgate.net While originally developed for synthesizing structures like the Wieland-Miescher ketone, this methodology provides a framework for accessing chiral cyclohexenones from simple acyclic precursors. researchgate.net

Another key organocatalytic strategy is the asymmetric Michael addition. Chiral primary amines derived from cinchona alkaloids or pyrrolidine-based catalysts can activate α,β-unsaturated ketones to form a dienamine intermediate. nih.gov This intermediate can then react with electrophiles, such as nitroalkenes, at the γ-position to create precursors for δ-substituted cyclohexenones with high enantioselectivity. nih.govacs.org

Catalyst/MethodSubstrate(s)YieldEnantiomeric Excess (ee)Reference
L-ProlineCyclohexane-1,3-dione + Methyl Vinyl Ketone49%76% researchgate.net
Cinchona Alkaloid Derivativeβ-substituted cyclohexenone + NitroalkeneGood to High95-98% nih.gov
Pyrrolidinyl-isosteviolCyclohexanone (B45756) + Nitroolefinsup to 99%up to 90% benthamdirect.com

Transition metal complexes with chiral ligands are highly effective catalysts for a variety of asymmetric reactions.

Copper-Catalyzed Asymmetric Conjugate Addition: This is one of the most direct methods for synthesizing this compound. It involves the 1,4-addition of an organometallic reagent, typically a dialkylzinc like dimethylzinc, to cyclohex-2-en-1-one. The stereoselectivity is controlled by a chiral ligand, with phosphoramidites being particularly effective. rug.nlmmu.ac.uk The copper(I) catalyst, coordinated to the chiral phosphoramidite (B1245037) ligand, activates the enone for the conjugate addition, leading to the formation of the C4-stereocenter with high enantiomeric excess. kaust.edu.sa

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This method involves the reaction of a nucleophile, such as a ketone enolate, with a π-allyl palladium complex. nih.govpitt.edu In the context of synthesizing this compound, a common strategy is the decarboxylative allylic alkylation. A precursor like an allyl enol carbonate of 3-methylcyclohexanone (B152366) undergoes oxidative addition to a Pd(0) catalyst, followed by decarboxylation to form a palladium enolate. This intermediate then undergoes asymmetric alkylation, controlled by a chiral phosphine (B1218219) ligand, to generate the α-quaternary stereocenter. nih.govcaltech.edu

Catalyst SystemReaction TypeYieldEnantiomeric Excess (ee)Reference
CuTC / Chiral PhosphoramiditeConjugate Addition of Et₂Zn to CyclohexenoneHigh>95% rug.nl
Pd₂(dba)₃ / Chiral Phosphine LigandAsymmetric Allylic Alkylation (Acyclic)up to 96%up to 96% nih.gov
Pd(OAc)₂ / (R)-BINAPAllylic Alkylation of 3-methylcyclohex-2-en-1-one precursorN/A75%

Enzymes and whole-cell systems offer highly selective and environmentally benign routes for asymmetric synthesis.

One successful approach involves the biotransformation of precursors using microbial strains. For instance, Pseudomonas putida can catalyze the oxidation of 2-methoxyphenol to form a cis-diol intermediate, which, after further enzymatic reduction and hydrogenation, yields this compound with excellent yield and enantiopurity.

Kinetic resolution using enzymes is another common strategy. Here, an enzyme selectively transforms one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases, such as that from Pseudomonas fluorescens, are often used for the resolution of racemic intermediates like 4-hydroxy-4-methylcyclohex-2-en-1-one. diva-portal.org Furthermore, ene-reductases (EReds), often from the Old Yellow Enzyme (OYE) family, can be used in biocatalytic cascades to produce chiral amines and other complex molecules starting from α,β-unsaturated ketones. acs.orgresearchgate.net

Enzyme/OrganismSubstrateProductYieldEnantiomeric Excess (ee)Reference
Pseudomonas putida UV42-MethoxyphenolThis compound86%99%
Candida antarctica Lipase (B570770) B (CALB)Racemic 3-methylcyclohex-2-enol(R)-3-methylcyclohex-2-enol acetate46% (alcohol)83% (alcohol) diva-portal.org

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. scielo.br Terpenes are a common source for this approach. (R)-carvone, a major component of spearmint oil, is a logical and documented starting material for the synthesis of chiral cyclohexenone derivatives. uv.essci-hub.se

A synthesis of the regioisomeric (+)-isocarvone from (R)-carvone has been reported, demonstrating the feasibility of manipulating the carvone (B1668592) skeleton. uv.esresearchgate.net A plausible route to this compound could involve the selective reduction of the endocyclic double bond of a carvone derivative, followed by functional group manipulations to reposition the carbonyl group and install the methyl group at the correct position. For example, a Favorskii-type ring contraction has been used to transform a carvone-derived dichlorocyclopropane intermediate into a different ring system, showcasing the versatility of these precursors. iucr.org Similarly, (R)-(+)-pulegone is another monoterpene that has been used as a starting material for related chiral cyclohexenones. orgsyn.org

Resolution Techniques for Enantiomeric Enrichment

The separation of enantiomers from a racemic mixture of 4-methylcyclohex-2-enone is essential for its use in stereoselective synthesis. Various resolution techniques have been developed to achieve high enantiomeric enrichment of the (S)-enantiomer.

Classical Resolution: Diastereomeric salt formation is a classic method for resolving racemates. For instance, treating racemic 4-methylcyclohex-2-enone with a chiral resolving agent like (1R,2S)-ephedrine leads to the formation of diastereomeric salts. These salts can be separated by fractional crystallization due to their different solubilities. Subsequent recovery of the desired enantiomer from the separated diastereomer yields this compound. This method has been reported to provide the (S)-enantiomer in 68% yield with an enantiomeric excess (ee) of 94%.

Kinetic Resolution: Kinetic resolution relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution is a particularly effective method. Lipases, such as Pseudomonas fluorescens lipase (PFL), have been used in the kinetic resolution of precursors like racemic 4-hydroxy-4-methylcyclohex-2-en-1-one. In this process, one enantiomer is selectively acylated or hydrolyzed at a faster rate, leaving the other enantiomer enriched. For example, treatment of the racemic hydroxy-precursor with PFL in isopropanol (B130326) can yield the (S)-enantiomer with an 84% yield and a high enantiomeric excess of 98%.

Chromatographic Resolution: Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for separating enantiomers. Chiral columns, such as Chiralpak IA, can effectively resolve racemic 4-methylcyclohex-2-enone, achieving an enantiomeric excess greater than 99%. However, the scalability of this method can be limited by its low throughput, typically in the range of 30–50 mg per run, making it more suitable for laboratory-scale synthesis.

Table 1: Comparison of Resolution Techniques for this compound

Resolution Technique Precursor/Substrate Reagent/Catalyst Yield (%) Enantiomeric Excess (ee) (%) Reference
Diastereomeric Salt Formation Racemic 4-methylcyclohex-2-enone (1R,2S)-Ephedrine 68 94
Enzymatic Kinetic Resolution Racemic 4-hydroxy-4-methylcyclohex-2-en-1-one Pseudomonas fluorescens lipase (PFL) 84 98
Chiral HPLC Racemic 4-methylcyclohex-2-enone Chiralpak IA stationary phase >99 (purity) >99

Total Synthesis of Complex Molecules Utilizing this compound as a Key Intermediate

The defined stereochemistry of this compound makes it a valuable chiral building block for the asymmetric synthesis of complex natural products and other biologically active molecules. Its α,β-unsaturated ketone functionality allows for a variety of stereocontrolled transformations, including conjugate additions and cycloadditions.

A notable application of a derivative, (R)-(+)-3,4-Dimethylcyclohex-2-en-1-one, which can be synthesized from a related chiral precursor, is in the total synthesis of several natural products. orgsyn.org This highlights the utility of the chiral cyclohexenone scaffold. Examples of complex molecules synthesized using this structural motif include:

(-)-Methyl kolavenate: A clerodane diterpenoid. orgsyn.org

(+)-Agelasimine A: A sponge metabolite. orgsyn.org

(-)-Ascochlorin: An antiviral antibiotic. orgsyn.org

The synthesis of these molecules leverages the existing stereocenter of the cyclohexenone ring to control the stereochemistry of subsequent reactions, demonstrating the power of using such chiral synthons to build molecular complexity efficiently. For example, the synthesis of penienone (B1246241) and penihydrone, natural products with a substituted cyclohexane (B81311) ring, has been accomplished using a chiral 5-(tert-butyldimethylsiloxy)-2-cyclohexenone derivative as a key starting material. acs.org The synthesis involved a highly diastereoselective 1,4-addition reaction to the enone. acs.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and sustainable methods for the synthesis of this compound and related compounds. Biocatalysis, in particular, has emerged as a powerful tool in this regard.

Biotransformations: Microbial transformations offer a green alternative to traditional chemical methods. Strains of Pseudomonas putida have been shown to catalyze the asymmetric oxidation of precursors like 2-methoxyphenol. This biotransformation can produce cyclohex-2-en-1-one cis-diols, which can then be converted to this compound through subsequent enzymatic reduction and hydrogenation steps, achieving a high yield (86%) and excellent enantiomeric excess (99%).

Another approach involves a multifunctional biocatalyst that can perform a conjugate reduction and reductive amination in a single step. dicp.ac.cntypeset.io This has been demonstrated with substrates like 3-methylcyclohex-2-enone, yielding N-substituted cyclohexylamines with high conversion and stereoselectivity. typeset.io These enzymatic methods often operate in aqueous media under mild conditions, further contributing to their green credentials.

Stereoselective Transformations and Reactivity of S 4 Methylcyclohex 2 Enone

Stereocontrol in Michael Additions to the α,β-Unsaturated Ketone

The conjugate addition of nucleophiles to the α,β-unsaturated system of (S)-4-methylcyclohex-2-enone is a powerful method for carbon-carbon bond formation, leading to the creation of new stereocenters. The inherent chirality of the starting material influences the stereochemical outcome of these reactions.

Nucleophilic Conjugate Additions

Nucleophilic conjugate addition, or Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org For this compound, the β-carbon is the electrophilic site susceptible to attack. wikipedia.org The resulting enolate is then protonated to yield the saturated ketone. wikipedia.org

A variety of nucleophiles can be employed in these reactions. For instance, enamines, formed from the reaction of a ketone or aldehyde with a secondary amine, are effective nucleophiles for conjugate additions to enones. masterorganicchemistry.com Similarly, the Michael reaction utilizes enolates as nucleophiles. wikipedia.org The Stork enamine reaction is a specific example involving the conjugate addition of enamines. wikipedia.org Furthermore, organocatalytic methods have been developed for the asymmetric Michael addition of nitroalkanes to cyclic enones, demonstrating high enantioselectivity. acs.org

Organometallic Reagent Conjugate Additions

Organometallic reagents are widely used for conjugate additions to α,β-unsaturated ketones, offering a reliable route to carbon-carbon bond formation. thieme-connect.de Organocopper reagents, such as Gilman reagents, are particularly effective for 1,4-additions to conjugated carbonyls. wikipedia.orgthieme-connect.de The reaction mechanism is thought to involve the formation of a copper enolate intermediate.

The use of organozinc reagents in the presence of copper catalysts has emerged as a powerful tool for enantioselective conjugate additions. rug.nlresearchgate.net Chiral phosphoramidite (B1245037) ligands have proven to be highly effective in these copper-catalyzed additions of dialkylzinc reagents, leading to excellent enantioselectivities. rug.nl The choice of ligand is crucial for achieving high stereocontrol. rug.nl For instance, the development of P,N-ligands has enabled highly enantioselective conjugate additions of aromatic alkynes. researchgate.net

Stereochemical Outcomes and Diastereoselectivity

The stereochemical outcome of conjugate additions to this compound is influenced by the existing stereocenter at the C4 position. The incoming nucleophile can approach the β-carbon from either the re or si face, leading to the formation of diastereomers. The diastereoselectivity of the reaction is determined by the relative energies of the transition states leading to these diastereomers.

Studies have shown that the conjugate addition of organocuprates to chiral enones can proceed with high diastereoselectivity. For example, the reaction of R-5-methylcyclohex-2-enone with a phenyldimethylsilylzincate reagent, followed by subsequent steps, leads to a conjugate addition with high selectivity. nih.gov In copper-catalyzed enantioselective 1,4-additions of organozinc reagents to 6-substituted cyclohex-2-enones, both epimerization and kinetic resolution have been observed, further highlighting the complex stereochemical possibilities. researchgate.net The development of tandem conjugate addition-aldol cyclizations has enabled the creation of multiple stereocenters with high diastereoselectivity in a single operation. pnas.org

Table 1: Diastereoselectivity in Conjugate Additions to Substituted Cyclohexenones This table presents data on the diastereomeric ratios achieved in various conjugate addition reactions to substituted cyclohexenone systems, illustrating the influence of reagents and conditions on stereochemical outcomes.

Enone Substrate Nucleophile/Reagent Catalyst/Ligand Diastereomeric Ratio (dr) Reference
R-5-Methylcyclohex-2-enone derivative Ethylcuprate - 96:4 nih.gov
6-Methylcyclohex-2-enone Diethylzinc Cu(OTf)₂ / Phosphoramidite - researchgate.net
Exocyclic enone ester Hydrogen Ru[(S)-BINAP]Cl₂(DMF)n 8:1 (syn:anti) nih.gov

Stereoselective Reductions of the Carbonyl Group and Double Bond

The reduction of the carbonyl group and the carbon-carbon double bond in this compound can also be performed stereoselectively, providing access to valuable chiral cyclohexanol (B46403) and cyclohexanone (B45756) derivatives.

Asymmetric Hydrogenation Studies

Asymmetric hydrogenation is a powerful technique for the stereoselective reduction of prochiral substrates. nih.gov In the context of enones, this can involve the reduction of the carbon-carbon double bond, the carbonyl group, or both. The use of chiral catalysts, often based on transition metals like ruthenium or rhodium complexed with chiral ligands, is key to achieving high enantioselectivity. nih.govthieme-connect.com

For instance, ruthenium-BINAP complexes have been successfully employed in the asymmetric hydrogenation of γ,δ-unsaturated β-ketoesters, which share structural similarities with substituted cyclohexenones. nih.gov Enoate reductases, a class of enzymes, have also been utilized for the asymmetric bioreduction of activated carbon-carbon double bonds in enones. researchgate.net

Chiral Reducing Agents

In addition to catalytic hydrogenation, chiral reducing agents can be used to achieve stereoselective reductions of the carbonyl group in this compound. These reagents deliver a hydride to the carbonyl carbon in a stereocontrolled manner, influenced by the chiral environment of the reagent and the substrate.

Common reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride can reduce the carbonyl group, but often with low stereoselectivity unless modified or used in the presence of a chiral auxiliary. The development of chiral variants of these hydrides, or the use of chiral catalysts in conjunction with them, allows for greater control over the stereochemical outcome.

Cycloaddition Reactions (e.g., Diels-Alder) Involving this compound

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and the use of chiral components can lead to the formation of enantiomerically enriched products. acs.orgmychemblog.com this compound can act as a dienophile in these reactions, where its chiral center influences the stereochemical outcome of the cycloaddition.

Stereoselectivity in Diels-Alder Reactions

The inherent chirality of this compound can direct the approach of the diene, leading to facial selectivity and the formation of diastereomeric products. The stereoselectivity of the Diels-Alder reaction is influenced by factors such as the structure of the diene, reaction temperature, and the presence of catalysts. acs.orgacs.org For instance, the reaction of chiral 1-amino-3-siloxy-1,3-butadienes with various dienophiles has been shown to proceed with high facial selectivity, providing a reliable route to substituted cyclohexenones with high enantiomeric excesses. acs.org The endo/exo selectivity of these cycloadditions is also a critical factor in determining the final stereochemistry of the product. acs.org

Lewis Acid Catalyzed Cycloadditions

Lewis acids are frequently employed to catalyze Diels-Alder reactions by coordinating to the carbonyl oxygen of the dienophile. researchgate.net This coordination lowers the energy of the dienophile's LUMO, accelerating the reaction and often enhancing its regio- and stereoselectivity. researchgate.netrsc.org In the context of this compound, a chiral Lewis acid can be used to further control the stereochemical outcome, a concept known as asymmetric catalysis. acs.org For example, chiral oxazaborolidine-AlBr₃ Lewis acid complexes have been successfully used in the enantioselective intermolecular [2+2] photocycloaddition of cyclic enones. acs.org Similarly, the use of chiral phosphoramide (B1221513) catalysts has been explored in asymmetric Diels-Alder reactions. researchgate.net

The choice of Lewis acid and reaction conditions can significantly impact the diastereomeric ratio of the products. For example, the ionic Diels-Alder reaction of chiral acetals derived from cyclohex-2-enone with various dienes has been studied in the presence of both Lewis and Brønsted acids, showing moderate to good diastereoselectivity. psu.edu

Table 1: Examples of Lewis Acid Catalyzed Cycloadditions

Dienophile SystemDieneLewis Acid/CatalystDiastereomeric Ratio (dr) or Enantiomeric Excess (ee)Reference
Chiral acetal (B89532) of 2-methylcyclohex-2-enone2,3-dimethyl-1,3-butadieneMe₃SiOTf (10 mol%)2:1 dr psu.edu
2-CyclohexenoneVarious olefinsChiral oxazaborolidine-AlBr₃82-96% ee acs.org
Hindered silyloxy diene3-MethylcyclohexenoneAlBr₃/AlMe₃1.9:1 dr researchgate.net

Alpha-Functionalization and Derivatization

The α-position to the carbonyl group in this compound is a key site for functionalization through the formation of an enolate or enol intermediate. stackexchange.comquimicaorganica.org

Alpha-Alkylation and Alpha-Halogenation

Alpha-Alkylation: The introduction of an alkyl group at the α-position is typically achieved by deprotonation with a strong base to form an enolate, followed by reaction with an alkyl halide. quimicaorganica.org The stereochemical outcome of the alkylation of cyclohex-2-en-1-one systems can be less predictable than that of saturated cyclohexanones. rsc.org The choice of base and reaction conditions can influence the stereoselectivity of the alkylation. rsc.org For example, the use of (trimethylsilyl)ethyl β-ketoesters has been explored as enolate precursors for palladium-catalyzed enantioselective allylic alkylation. caltech.edu

Alpha-Halogenation: Halogens such as chlorine, bromine, and iodine can be introduced at the α-position under either acidic or basic conditions. libretexts.org Under acidic conditions, the reaction proceeds through an enol intermediate. libretexts.org In basic media, an enolate is the reactive species. libretexts.org The introduction of a halogen at the α-position can increase the acidity of the remaining α-protons, potentially leading to multiple halogenations, a phenomenon utilized in the haloform reaction. libretexts.org For the synthesis of monohalo products, acidic conditions are generally preferred. libretexts.org

Rearrangement Reactions

Derivatives of this compound can undergo various rearrangement reactions. One notable example is the Favorskii rearrangement, which occurs with α-haloketones in the presence of a base. This reaction involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile to yield a carboxylic acid derivative with a rearranged carbon skeleton.

Another type of rearrangement is the enone-benzene rearrangement, where α,β-unsaturated ketones can be converted to benzene (B151609) derivatives upon heating with trichloroacetic anhydride (B1165640) and a catalytic amount of tosic acid. rsc.org

Enantioselective Transformations of Derivatives

The chiral scaffold of this compound and its derivatives is a valuable starting point for the synthesis of more complex enantiomerically pure molecules. researchgate.netrsc.org Various enantioselective transformations can be performed on these derivatives.

For example, the copper-catalyzed enantioselective 1,4-addition of organometallic reagents to α,β-unsaturated acceptors is a fundamental transformation. rsc.org It has been shown that N-sulfonyl imines derived from cycloalk-2-enones can be more reactive and provide higher enantiomeric excesses than the corresponding enones in these reactions. rsc.org This has been applied to the formation of quaternary stereocenters. rsc.org

Furthermore, ene-reductases have been utilized for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones through the desymmetrizing hydrogenation of prochiral cyclohexadienones, generating quaternary stereocenters with high enantioselectivity. acs.orgresearchgate.net The resulting chiral cyclohexenones can then be further diversified through reactions such as Michael additions and Corey-Chaykovsky reactions. acs.org

Applications of S 4 Methylcyclohex 2 Enone As a Chiral Building Block

Synthesis of Natural Products

The stereodefined framework of (S)-4-Methylcyclohex-2-enone serves as an excellent starting point for the total synthesis of various natural products, where the control of stereochemistry is paramount.

While the application of the corresponding (R)-enantiomer has been more widely reported in the synthesis of terpenoids, the principles of stereocontrol are directly applicable to the (S)-enantiomer for accessing the opposite enantiomeric series of natural products. For instance, the enantioselective total synthesis of the sesquiterpenoid valerenic acid has been achieved starting from (R)-(+)-pulegone, a precursor to (R)-4-methylcyclohex-2-enone. researchgate.net This suggests a viable pathway to the enantiomer of valerenic acid commencing with the (S)-enantiomer.

Furthermore, efforts toward the synthesis of kempane diterpenoids have involved tricyclic compounds derived from related cyclohexenone structures. researchgate.net The Robinson annulation, a powerful ring-forming reaction, is a cornerstone in the synthesis of the polycyclic core of steroids. researchsolutions.com this compound can, in principle, be employed as a chiral Michael acceptor in such annulations to construct the C/D ring system of steroids with a defined stereochemistry at the C-13 position. However, specific examples of the application of this compound in the total synthesis of steroids are not extensively documented in the literature.

A hypothetical reaction scheme for the use of this compound in a Robinson annulation to form a steroid precursor is presented below.

Reactant 1Reactant 2ProductReaction Type
This compoundA suitable enolate (e.g., from a cyclopentane-1,3-dione derivative)Chiral bicyclic enone (steroid precursor)Robinson Annulation

The utility of chiral 4-methylcyclohex-2-enones is well-established in the synthesis of alkaloids. A prominent example is the robust and scalable synthesis of the potent neuroprotective agent (−)-huperzine A, which has been accomplished starting from (R)-4-methylcyclohex-2-enone. researchgate.net This synthesis highlights the potential of the (S)-enantiomer to serve as a precursor for the synthesis of the enantiomeric (+)-huperzine A or other related alkaloids. Similarly, a concise asymmetric total synthesis of other Amaryllidaceae alkaloids like (-)-lycoramine has been reported, showcasing the importance of chiral cyclohexene (B86901) scaffolds, although not directly starting from this compound. nih.gov

The application of this compound in the synthesis of polyketides is an area that remains largely unexplored in the available scientific literature. The structural motifs of polyketides are diverse, and the incorporation of a chiral cyclohexenone unit could offer novel synthetic routes to complex polyketide natural products.

Construction of Complex Polycyclic Ring Systems

The construction of intricate polycyclic frameworks is a central theme in organic synthesis. This compound is an ideal substrate for various annulation and cycloaddition reactions to generate such systems with high stereocontrol. The inherent chirality of the starting material can direct the stereochemical outcome of the ring-forming steps.

Key reactions for constructing polycyclic systems from this compound include:

Robinson Annulation: As mentioned earlier, this reaction can be used to build a new six-membered ring onto the existing cyclohexenone core.

Diels-Alder Reaction: this compound can act as a chiral dienophile, reacting with various dienes to form bicyclic adducts with the creation of up to four new stereocenters. The stereoselectivity of this reaction can be influenced by the chiral center in the dienophile.

While the general methodologies are well-established, specific examples detailing the use of this compound in the construction of complex polycyclic ring systems are not prominently featured in the reviewed literature.

Development of Chiral Ligands and Catalysts

The synthesis of chiral ligands and catalysts is crucial for the advancement of asymmetric synthesis. Chiral molecules derived from the chiral pool, such as this compound, can serve as valuable precursors for these essential tools. The cyclohexene scaffold can be functionalized to introduce coordinating heteroatoms like phosphorus, nitrogen, or oxygen, leading to the formation of chiral ligands for transition metal catalysis.

For instance, the carbon skeleton of this compound could be elaborated into chiral phosphine (B1218219) ligands, which are widely used in asymmetric hydrogenation and other transformations. However, the synthesis of chiral bisphosphinite metalloligands has been reported from other P-chiral precursors, and direct synthetic routes from this compound are not well-documented. nih.gov

Precursor for Advanced Synthetic Intermediates

This compound can be transformed into a variety of more complex and functionally rich chiral building blocks, which can then be utilized in multi-step syntheses. These transformations often involve stereoselective reactions at the carbonyl group or the double bond.

Examples of advanced synthetic intermediates that could be derived from this compound include:

Chiral Diols and Amino Alcohols: Reduction of the ketone and subsequent functionalization of the double bond can lead to the synthesis of chiral diols and amino alcohols. These are important structural motifs in many biologically active molecules and chiral auxiliaries. nih.govmdpi.comresearchgate.net

Functionalized Cyclohexanes: The double bond and the ketone can be manipulated to introduce various functional groups, leading to highly substituted and stereochemically complex cyclohexane (B81311) derivatives.

(S)-4-Methyl-4-hydroxycyclohex-2-en-1-one: This hydroxylated derivative can be prepared from related precursors and serves as a versatile intermediate for further synthetic elaborations. researchgate.net

The table below summarizes some potential transformations of this compound into advanced synthetic intermediates.

Starting MaterialReagentsProductIntermediate Class
This compound1. NaBH4, CeCl3; 2. m-CPBAChiral Epoxy AlcoholFunctionalized Cyclohexane
This compound1. LiAlH4; 2. OsO4, NMOChiral TriolPolyhydroxylated Cyclohexane
This compound1. NH2OH·HCl; 2. H2, Pd/CChiral Amino AlcoholChiral Amino Alcohol

Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation of Stereoselective Transformations

The stereochemical outcomes of reactions involving (s)-4-methylcyclohex-2-enone are dictated by the specific mechanisms through which they proceed. The chiral center at C4 profoundly influences the facial selectivity of approaching reagents.

One of the key transformations is the conjugate addition or Michael reaction , where a nucleophile adds to the β-carbon of the enone system. The mechanism is generally understood to proceed through the formation of an enolate intermediate. wikipedia.org The stereoselectivity of this addition is often controlled by the trajectory of the incoming nucleophile, which preferentially attacks the face of the cyclohexenone ring opposite to the existing methyl group to minimize steric hindrance. In asymmetric variants, chiral catalysts or auxiliaries form transient complexes with the enone or the nucleophile, creating a highly organized transition state that directs the addition to one specific face.

Another important class of reactions is stereospecific epoxidation . For related cyclic enones featuring a hydroxyl group, epoxidation with alkaline hydrogen peroxide has been shown to be highly stereospecific. rsc.org The mechanism is believed to involve the formation of a hydroperoxide anion which then attacks the enone. The directing effect of nearby functional groups, such as the C4-methyl group, plays a crucial role in orienting the peroxide for the delivery of the oxygen atom, leading to a high degree of diastereoselectivity.

Mechanistic studies also extend to sigmatropic rearrangements. For instance, the oxy-Cope wikipedia.orgwikipedia.org-sigmatropic rearrangement in related cyclohexenone systems has been identified as a key step in stereospecific syntheses. nih.gov This pericyclic reaction proceeds through a highly ordered, chair-like transition state. The stereochemistry of the starting material directly translates into the stereochemistry of the product, making it a powerful tool for asymmetric synthesis. The mechanism involves the formation of a hemiketal intermediate, which undergoes the rearrangement, followed by intramolecular aldol (B89426) condensation to yield the final product. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides invaluable insights into the reactivity and stereoselectivity of this compound, allowing for the study of structures and transition states that are difficult or impossible to observe experimentally.

Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms at the molecular level. For reactions such as cycloadditions and conjugate additions involving cyclohexenone scaffolds, DFT calculations are used to model the geometries and energies of reactants, intermediates, transition states, and products. rsc.orgdntb.gov.ua By locating the transition state structure for a given reaction pathway, chemists can calculate the activation energy barrier. The pathway with the lowest activation energy is the most likely to occur, thus allowing for the prediction of the major product. For stereoselective reactions, DFT is used to compare the energies of the different diastereomeric transition states. A small difference in these transition state energies can lead to a high preference for one stereoisomer over another.

The reactivity of this compound is heavily influenced by its three-dimensional shape and the spatial arrangement of its orbitals. wikipedia.orgbaranlab.org The cyclohexenone ring adopts a half-chair conformation to minimize torsional strain. In this conformation, the methyl group at the C4 position can occupy either a pseudo-axial or a pseudo-equatorial position.

Computational studies on related substituted cyclohexanes and cyclohexanones help to understand the governing forces. bohrium.comresearchgate.net The conformational preference is determined by a balance of steric and stereoelectronic effects . wikipedia.orgbaranlab.org A key stereoelectronic interaction is hyperconjugation, where filled bonding orbitals (like a C-H or C-C bond) donate electron density into an adjacent empty or partially empty anti-bonding orbital (σ*). researchgate.net These interactions are highly dependent on the geometry of the molecule and can stabilize certain conformations over others. For instance, the alignment of the C4-methyl group can influence the accessibility of the π-system of the enone to incoming nucleophiles, thereby affecting facial selectivity.

Computational models have advanced to the point where they can quantitatively predict the stereochemical outcome of reactions. One such approach is the use of quantum-guided molecular mechanics (Q2MM), which can be used to develop a transition state force field (TSFF) for a specific class of reactions. This method has been applied to predict the stereoselectivity of reactions like the Pd-catalyzed 1,4-conjugate addition to cyclic enones.

The model works by first using high-level quantum mechanics (like DFT) to calculate the structures and energies of the key transition states that determine stereoselectivity. This information is then used to parameterize a much faster molecular mechanics force field. This TSFF can then be used to rapidly screen different combinations of substrates, reagents, and ligands to predict which will give the highest selectivity. The accuracy of such models can be quite high, often predicting experimental values with a mean unsigned error of around 2.5 kJ/mol.

Table 1: Comparison of Experimental vs. Computationally Predicted Stereoselectivity for a Generic Pd-Catalyzed Conjugate Addition to a Cyclohexenone System Note: This table is a representative example based on findings in the literature for similar systems, illustrating the predictive power of computational methods. Specific values for this compound were not available.

Substrate/Ligand CombinationExperimental Selectivity (kJ/mol)Predicted Selectivity (TSFF, kJ/mol)Difference (kJ/mol)
Combination A6.35.9-0.4
Combination B8.17.5-0.6
Combination C3.24.8+1.6
Combination D9.58.9-0.6
Combination E (Outlier)10.22.8-7.4

Spectroscopic Investigations of Reaction Intermediates (excluding basic identification)

While standard spectroscopic techniques like NMR and IR are routinely used to confirm the structure of starting materials and final products, their application to the direct observation of transient reaction intermediates is more specialized. Such studies are crucial for confirming proposed mechanisms.

Low-temperature NMR spectroscopy is a particularly powerful technique for this purpose. By running a reaction at temperatures low enough to slow down the decomposition of an intermediate, it can sometimes be observed and characterized directly. For example, NMR studies have been successfully used to characterize the structure of lithium and sodium enolates derived from cyclohexanone (B45756), which are key intermediates in many C-C bond-forming reactions. acs.org These studies can reveal information about the aggregation state of the enolate (e.g., monomer, dimer, tetramer) and the geometry around the enolate double bond. acs.org Similarly, NMR has been used to observe and characterize cyclobutane (B1203170) intermediates in reactions between enamines and nitroalkenes, providing direct evidence for a stepwise [2+2] cycloaddition mechanism. acs.org

Although specific spectroscopic studies on the reaction intermediates of this compound are not widely reported, these examples demonstrate the methodologies that are applied to gain a deeper mechanistic understanding of related systems.

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies provide quantitative data on reaction rates and energy changes, which are fundamental to understanding and controlling chemical reactions.

Kinetic studies measure the rate at which a reaction proceeds and how that rate is affected by factors such as concentration, temperature, and the choice of catalyst. For reactions of this compound, such as the Michael addition, there are often competing pathways, for example, 1,2-addition to the carbonyl group versus 1,4-conjugate addition. masterorganicchemistry.com Kinetic analysis can determine the rate constants for each pathway. This is often explained using the Hard and Soft Acids and Bases (HSAB) theory, which posits that "hard" nucleophiles (like organolithium reagents) tend to react faster with the "hard" electrophilic carbonyl carbon (1,2-addition), while "soft" nucleophiles (like cuprates and enolates) react preferentially with the "soft" β-carbon (1,4-addition). masterorganicchemistry.com Comparing the rates of these competing reactions under various conditions allows for the optimization of selectivity.

Thermodynamic studies focus on the relative energies of reactants and products, determining the position of equilibrium. The key parameters are enthalpy (ΔH) and entropy (ΔS), which combine to give the Gibbs free energy (ΔG) of a reaction. A negative ΔG indicates a spontaneous reaction. For conjugate additions, the formation of a strong C-C single bond at the expense of a weaker C-C pi bond is a major thermodynamic driving force. masterorganicchemistry.com While specific quantitative thermodynamic data for reactions of this compound are not broadly available in the literature, the principles of thermodynamics govern the ultimate stability of the products formed in its various transformations.

Advanced Analytical Characterization Techniques for S 4 Methylcyclohex 2 Enone and Its Derivatives Excluding Basic Identification

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is the cornerstone for determining the enantiomeric excess (e.e.) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose.

Gas Chromatography (GC): Chiral GC is highly effective for the separation of volatile compounds like 4-methylcyclohex-2-enone. The most common CSPs for this purpose are based on derivatized cyclodextrins. researchgate.net Cyclodextrins are chiral, toroidal-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior. sigmaaldrich.com Chiral recognition is achieved through the formation of transient inclusion complexes, where the analyte fits into the cyclodextrin (B1172386) cavity. sigmaaldrich.com The stability of these diastereomeric complexes differs between the (S) and (R) enantiomers, resulting in separation. The degree of separation is influenced by factors such as the type of cyclodextrin derivative, column temperature, and the carrier gas linear velocity. researchgate.net Lower analysis temperatures often lead to better chiral selectivity. researchgate.net

High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or when GC is not suitable, chiral HPLC is the method of choice. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used for separating a broad range of chiral compounds, including ketones. csfarmacie.czeijppr.com These CSPs are often coated onto a silica (B1680970) support. Chiral recognition on polysaccharide phases occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. scas.co.jp The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol), is crucial for achieving optimal resolution. phenomenex.com

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Table 1: Representative Conditions for Chiral Chromatography of Ketones

TechniqueChiral Stationary Phase (CSP)Typical Mobile Phase / Carrier GasSeparation Principle
Gas Chromatography (GC)Derivatized β- or γ-Cyclodextrins (e.g., Chiraldex G-TA)Helium or HydrogenInclusion complexation
High-Performance Liquid Chromatography (HPLC)Polysaccharide derivatives (e.g., Cellulose or Amylose carbamates)Hexane/Isopropanol (B130326)Hydrogen bonding, steric and dipole interactions

Advanced NMR Spectroscopic Methods for Stereochemical Assignment

While standard ¹H and ¹³C NMR spectroscopy confirms the connectivity of a molecule, it does not typically reveal its three-dimensional structure. Advanced NMR techniques, such as two-dimensional (2D) NMR, are indispensable for assigning the relative stereochemistry of cyclic compounds and their derivatives.

For substituted cyclohexenones, the Nuclear Overhauser Effect (NOE) is a particularly powerful tool. semanticscholar.org The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. This effect is distance-dependent (proportional to 1/r⁶, where r is the distance between the nuclei) and is only significant for protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds.

A 2D NOE Spectroscopy (NOESY) experiment can map these through-space interactions. mdpi.com For a derivative of (S)-4-Methylcyclohex-2-enone, a NOESY experiment would reveal correlations between the protons on the methyl group at the C4 position and other protons on the cyclohexenone ring. By analyzing the pattern of NOE correlations, the relative orientation of the substituents can be deduced, confirming whether they are on the same side (cis) or opposite sides (trans) of the ring. For example, a strong NOE between the C4-methyl protons and one of the C5-methylene protons would help to define the ring conformation and the orientation of the methyl group.

Other 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used in conjunction with NOESY to first unambiguously assign all the proton and carbon signals, which is a prerequisite for a reliable stereochemical analysis. mdpi.com

X-Ray Crystallography of Derived Compounds for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. The technique involves diffracting X-rays off a single crystal of the compound, which provides a detailed three-dimensional map of the electron density, and thus the precise arrangement of atoms in the crystal lattice.

While obtaining suitable crystals of this compound itself can be challenging due to its low melting point, its absolute configuration can be unequivocally determined by analyzing a suitable solid derivative. This involves chemically modifying the parent compound to introduce functional groups that facilitate crystallization.

For instance, the absolute configuration of a related natural product, (4S,5R,6S)-4,5,6-trihydroxy-3-methylcyclohex-2-enone, was confirmed by single-crystal X-ray diffraction. This analysis unambiguously established the (S) configuration at the C4 carbon, which is analogous to the stereocenter in the target molecule. Such an analysis not only confirms the absolute stereochemistry at the chiral center but also reveals detailed information about bond lengths, bond angles, and the conformation of the ring in the solid state.

Table 2: Representative Crystallographic Data for a Methylcyclohexenone Derivative

ParameterDescription
Crystal SystemThe crystal system (e.g., Orthorhombic, Monoclinic) describes the symmetry of the unit cell.
Space GroupProvides a detailed description of the symmetry elements within the crystal. For a chiral compound, it must be non-centrosymmetric.
Flack ParameterA value close to zero for a known absolute configuration confirms the correct assignment.
ConformationDescribes the puckering of the cyclohexenone ring (e.g., envelope, half-chair) in the solid state.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. stackexchange.com An achiral molecule will not produce a CD signal. For this compound, the α,β-unsaturated ketone moiety acts as a chromophore, giving rise to distinct electronic transitions that are observable in the CD spectrum.

The key transitions for the enone chromophore are:

n → π* transition: This is a lower energy, less intense absorption band, typically occurring around 320-340 nm.

π → π* transition: This is a higher energy, more intense absorption band, usually found around 220-250 nm.

The differential absorption of polarized light at these wavelengths results in a "Cotton effect," which can be either positive or negative. stackexchange.com The sign and intensity of the Cotton effect are directly related to the absolute configuration of the molecule. The CD spectrum of the (R)-enantiomer will be a mirror image of the (S)-enantiomer's spectrum. chiralabsxl.com

The "Octant Rule" for substituted cyclohexanones is an empirical correlation that can be used to predict the sign of the Cotton effect for the n → π* transition based on the spatial arrangement of substituents relative to the carbonyl group. stackexchange.com The rule divides the space around the carbonyl into eight regions, or octants. Substituents in certain octants make a positive contribution to the Cotton effect, while those in other octants make a negative contribution. For this compound, the position of the C4-methyl group would result in a characteristic CD spectrum, allowing for its stereochemical assignment by comparing the experimental spectrum to established rules or to the spectra of related compounds with known absolute configurations. chiralabsxl.com

Compound Index

Future Directions and Emerging Research Areas

Novel Catalytic Systems for (S)-4-Methylcyclohex-2-enone Transformations

The development of novel catalytic systems is paramount for enhancing the efficiency and selectivity of reactions involving this compound. Research is focused on several key areas:

Asymmetric Organocatalysis : Catalysts like (S)-proline have been investigated for transformations of similar cyclohexenone structures. Future work will likely expand the toolkit of chiral amines and phosphoric acids to catalyze conjugate additions and cycloadditions, offering metal-free alternatives for creating complex derivatives.

Transition Metal Catalysis : There is ongoing exploration into new transition metal catalysts for stereoselective transformations. For instance, chiral copper complexes have been optimized for the asymmetric addition of organometallic reagents to cyclohexadiene monoepoxides to produce chiral cyclohexenones. nih.gov Similarly, palladium-on-carbon catalysts are used for reductive cyclizations of related 2-cyclohexene-1-ones. rsc.org The development of iron-based catalysts, such as the Knölker-type iron catalyst, for the highly selective reduction of ketone functionalities in related molecules points towards greener and more economical alternatives to precious metal catalysts. tue.nl

Biocatalysis : The use of enzymes, or biocatalysis, offers high selectivity under mild conditions. Alcohol dehydrogenases (ADHs) are being explored for the stereoselective reduction of the ketone group in cyclohexenones. seqens.com This approach is particularly promising for producing specific stereoisomers of the corresponding alcohol, a valuable synthetic intermediate.

Catalyst TypeExample/Area of ResearchPotential Transformation
Organocatalysis Chiral amines (e.g., Proline), Phosphoric acidsAsymmetric conjugate additions, Cycloadditions
Transition Metal Chiral Copper complexes, Palladium on carbon, Iron-based catalystsAsymmetric alkylation, Reductive cyclizations, Ketone reduction
Biocatalysis Alcohol Dehydrogenases (ADHs), Ene-reductasesStereoselective ketone reduction, Asymmetric reduction of C=C bond

Integration into Flow Chemistry Methodologies

While specific studies on integrating this compound into flow chemistry are still emerging, this area represents a significant future direction. Continuous flow processing offers substantial advantages over traditional batch methods, including improved safety, better heat and mass transfer, and enhanced scalability. nih.govmdpi.com

For this compound, flow chemistry could be particularly beneficial for:

Asymmetric Synthesis : Catalytic enantioselective transformations, which are crucial for producing the (S)-enantiomer, can be optimized in flow reactors. nih.govrsc.org Using immobilized chiral catalysts in packed-bed reactors would allow for continuous production with easy catalyst separation and recycling, reducing costs and improving process efficiency. mdpi.com

Hazardous Reactions : Transformations such as ozonolysis or reactions involving highly reactive organometallic reagents can be performed more safely in microreactors. nih.govresearchgate.net The small reactor volume minimizes the risk associated with exothermic or unstable intermediates. seqens.com

Photochemical Transformations : Flow photochemistry allows for uniform irradiation and precise control of residence time, which is ideal for photochemical reactions like [2+2] cycloadditions. tue.nldtu.dk This could unlock new reaction pathways for modifying the cyclohexenone core.

The application of flow biocatalysis, combining the benefits of continuous processing with the high selectivity of enzymes, is also a promising frontier for the synthesis and transformation of this compound. nih.gov

Exploration of New Reactivity Modes

Research is ongoing to exploit the unique structural features of this compound to uncover new modes of reactivity. Its nature as an α,β-unsaturated ketone allows for diverse chemical behavior.

Pericyclic Reactions : Beyond standard conjugate additions, there is potential for exploring its role in pericyclic reactions. A transannular ene reaction involving a related cyclohexenone intermediate has been observed during the synthesis of complex natural products, indicating the potential for intramolecular cyclizations to build intricate polycyclic systems. nih.gov The regioselective ene reaction with singlet oxygen to form hydroxycyclohexenones is another example of this reactivity. mdpi.com

Enolate Chemistry : The compound can form two distinct enolates, allowing for regioselective reactions. seqens.com Exploring the kinetic versus thermodynamic deprotonation can provide access to different reactive intermediates for subsequent alkylation or other functionalization reactions.

Oxidative Cleavage : Site-selective ozonolysis has been used in a synthetic route starting from (R)-(+)-pulegone to produce the enantiomer of the title compound, demonstrating that the double bond can be selectively cleaved to generate acyclic structures with preserved chirality. nih.govrsc.org

Development of Structure-Activity Relationships for Advanced Applications

This compound is a key chiral building block for synthesizing biologically active molecules. A significant area of future research is the systematic development of derivatives to establish clear structure-activity relationships (SAR).

This compound serves as a crucial starting material for the synthesis of (-)-Huperzine A, a tricyclic alkaloid investigated for treating neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net It is also a precursor for Valerenic acid, a compound with potential anxiolytic properties due to its activity on GABA(A) receptors. nih.gov

By modifying the cyclohexenone ring—for example, by introducing different substituents at various positions or altering the stereochemistry—researchers can create libraries of new compounds. These libraries can then be screened for enhanced biological activity, leading to the development of new therapeutic agents. SAR studies will be crucial for optimizing potency, selectivity, and pharmacokinetic properties of these novel drug candidates.

Sustainable Synthesis and Transformations

A major push in modern chemistry is the development of sustainable processes, and the synthesis of this compound is no exception.

A key advancement is the use of renewable starting materials. A well-established, three-step synthesis of the (R)-enantiomer starts from (R)-(+)-pulegone, a naturally occurring monoterpene. nih.govnih.govrsc.org This approach provides a more sustainable alternative to syntheses reliant on petrochemical feedstocks.

Future research will likely focus on:

Greener Reagents and Solvents : Minimizing the use of hazardous reagents and replacing traditional organic solvents with more environmentally benign alternatives.

Catalyst Improvement : As mentioned previously, shifting from precious metal catalysts to those based on abundant and non-toxic metals like iron is a key goal. tue.nl

Atom Economy : Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.

By focusing on these areas, the chemical community can ensure that the synthesis and subsequent use of this compound are both economically viable and environmentally responsible.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.